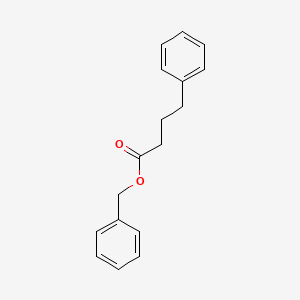

Benzenebutanoic acid, phenylmethyl ester

Overview

Description

Benzenebutanoic acid, phenylmethyl ester, also known as Butanoic acid, 3-methyl-, phenylmethyl ester, is a chemical compound with the formula C12H16O2 . It is also referred to by other names such as Isovaleric acid, benzyl ester; Benzyl isovalerate; Benzyl 3-methylbutanoate; Benzyl 3-methylbutyrate .

Molecular Structure Analysis

The molecular structure of Benzenebutanoic acid, phenylmethyl ester can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .Chemical Reactions Analysis

Esters, including Benzenebutanoic acid, phenylmethyl ester, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Furthermore, they can undergo trans-esterification reactions to form different esters . Esters can also be reduced to form alcohols or aldehydes depending on the reducing agent .Scientific Research Applications

Biochemical Applications

- Benzenebutanoic acid, phenylmethyl ester plays a role in biochemical applications such as a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. The stereochemistry of this component has been explored through X-ray crystallographic analysis, which aids in understanding its biochemical interactions (Nakamura et al., 1976).

Enzymatic Hydrolysis Studies

- It has been studied for its reactivity in enzymatic processes. For instance, a series of para-substituted O-benzoyl-2-hydroxybutanoic acids (related to benzenebutanoic acid, phenylmethyl ester) are hydrolyzed by bovine carboxypeptidase A. This has implications for understanding the mechanisms of ester hydrolysis catalyzed by this enzyme (Bunting et al., 1974).

Phytochemical Research

- In phytochemical research, benzenebutanoic acid, phenylmethyl ester is significant. For example, it is found in the dichloromethane extract of Illicium dunnianum, providing insights into the chemical makeup of plants and their potential applications (Sy et al., 1997).

Synthetic Chemistry

- In synthetic chemistry, it serves as a precursor for biosynthesis of compounds like benzylpenicillin, showcasing its role in the development of antibiotics (Perlman & O'Brien, 1954).

Material Science

- In material science, benzenebutanoic acid, phenylmethyl ester derivatives are used in enhancing the properties of materials, such as improving ionic conductivity in polymer electrolytes, which is critical for applications like battery technology (Michael et al., 1997).

Chemical Synthesis

- It is involved in the chemical synthesis of diverse compounds, like in the formation of unsaturated esters or cascade reactions to diesters in the methoxycarbonylation of alkynes, highlighting its role in advanced organic synthesis methods (Magro et al., 2010).

Mechanism of Action

The mechanism of ester reactions generally involves two steps: nucleophilic attack on the carbonyl carbon and removal of the leaving group . Protonation of the ester carbonyl increases the partial positive charge on the carbonyl carbon, increasing its electrophilicity . After protonation, water adds to the carbonyl carbon causing the formation of a tetrahedral alkoxide intermediate .

Safety and Hazards

properties

IUPAC Name |

benzyl 4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c18-17(19-14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUZXGDIRMXKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474814 | |

| Record name | Benzenebutanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenebutanoic acid, phenylmethyl ester | |

CAS RN |

77100-93-7 | |

| Record name | Benzenebutanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

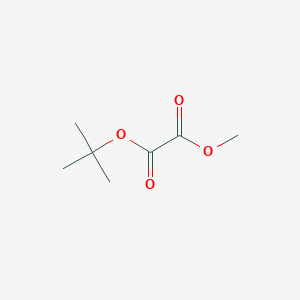

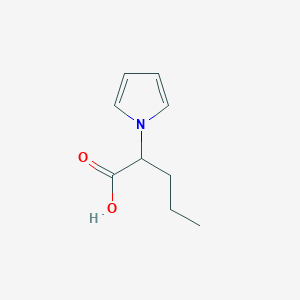

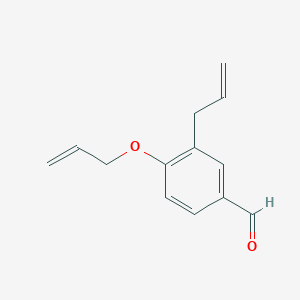

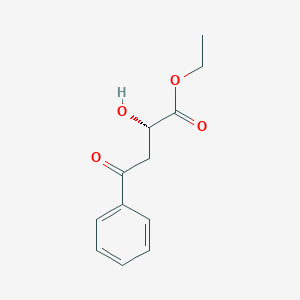

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

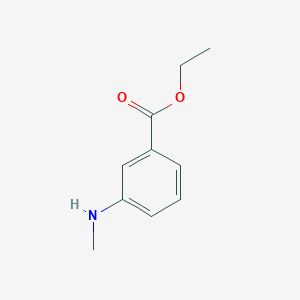

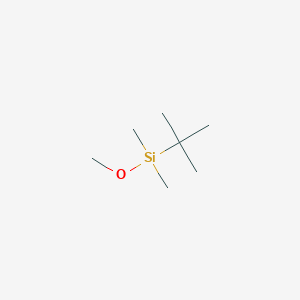

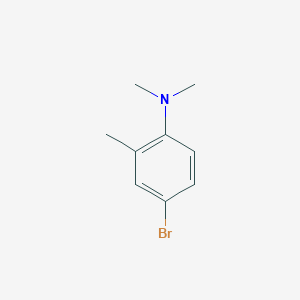

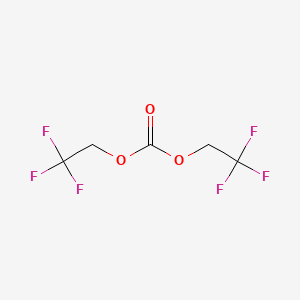

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.